N1-Fmoc-N2-methyl-1,2-ethandiamine HCl
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Overview
Description
N1-Fmoc-N2-methyl-1,2-ethandiamine hydrochloride is a chemical compound with the molecular formula C18H20N2O2·HCl. It is known for its applications in scientific research, particularly in the fields of chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a fluoren-9-ylmethyl group attached to an ethandiamine moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N1-Fmoc-N2-methyl-1,2-ethandiamine HCl typically involves the reaction of fluoren-9-ylmethyl chloroformate with N-methyl-1,2-ethanediamine in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods: On an industrial scale, the compound is produced through a similar synthetic route but with optimized reaction conditions to ensure higher yields and purity. Large-scale reactors and continuous flow processes are often employed to enhance production efficiency.
Chemical Reactions Analysis
Types of Reactions: N1-Fmoc-N2-methyl-1,2-ethandiamine HCl can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can be performed to reduce the fluoren-9-ylmethyl group.
Substitution: The amine groups in the compound can undergo substitution reactions with different electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and chromium(VI) compounds.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Electrophiles like alkyl halides are used in substitution reactions.
Major Products Formed:
Oxidation: Formation of corresponding oxo derivatives.
Reduction: Reduction products include the corresponding amine derivatives.
Substitution: Substituted amine derivatives are formed.
Scientific Research Applications
N1-Fmoc-N2-methyl-1,2-ethandiamine HCl is widely used in scientific research due to its unique chemical properties. It is employed in:
Chemistry: As a reagent in organic synthesis and as a protecting group in peptide synthesis.
Biology: In the study of enzyme mechanisms and protein interactions.
Medicine: As a precursor in the synthesis of pharmaceuticals and as a tool in drug discovery.
Industry: In the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which N1-Fmoc-N2-methyl-1,2-ethandiamine HCl exerts its effects involves its interaction with specific molecular targets and pathways. The compound can act as a ligand for certain receptors or enzymes, modulating their activity and influencing biological processes.
Comparison with Similar Compounds
N1-Fmoc-N2-methyl-1,2-ethandiamine HCl is unique in its structure and reactivity compared to other similar compounds. Some similar compounds include:
Fmoc-protected amino acids: These compounds also contain the Fmoc group but differ in their amino acid backbone.
N-methylated ethanediamines: These compounds have similar N-methyl groups but differ in their overall structure.
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Properties
IUPAC Name |
9H-fluoren-9-ylmethyl N-[2-(methylamino)ethyl]carbamate;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O2.ClH/c1-19-10-11-20-18(21)22-12-17-15-8-4-2-6-13(15)14-7-3-5-9-16(14)17;/h2-9,17,19H,10-12H2,1H3,(H,20,21);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VAAZWHDCZUGTFR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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